molecular formula C29H30ClN3O3 B120003 1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride CAS No. 144319-66-4

1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride

Cat. No.: B120003
CAS No.: 144319-66-4
M. Wt: 504 g/mol
InChI Key: JEXADSKXZBGTNK-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride is a complex organic compound with a molecular formula of C29H30ClN3O3 and a molecular weight of 504.03 g/mol This compound is known for its intricate structure, which includes a piperidine ring, a benzyl group, and a phthalimidoethyl moiety

Preparation Methods

The synthesis of 1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving amines and aldehydes.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Phthalimidoethyl Moiety: This step involves the reaction of the intermediate compound with phthalic anhydride and subsequent amination to form the phthalimidoethyl group.

    Formation of the Monohydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride involves its interaction with specific molecular targets. The compound is known to interact with acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic transmission . This mechanism is of particular interest in the study of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride can be compared with other similar compounds, such as:

    1-Benzyl-4-(2-phthalimidoethyl)piperidine: This compound lacks the benzoylamino group and has different pharmacological properties.

    4-Benzylpiperidine: A simpler structure with only the benzyl and piperidine moieties, used in different chemical and biological studies.

    N-Benzylpiperidine: Another related compound with distinct chemical and biological activities.

The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-[2-(1-benzylpiperidin-4-yl)ethyl]-1,3-dioxoisoindol-5-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3.ClH/c33-27(23-9-5-2-6-10-23)30-24-11-12-25-26(19-24)29(35)32(28(25)34)18-15-21-13-16-31(17-14-21)20-22-7-3-1-4-8-22;/h1-12,19,21H,13-18,20H2,(H,30,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLLHVXTDLRXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4)CC5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932289
Record name N-{2-[2-(1-Benzylpiperidin-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}benzenecarboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144319-66-4
Record name 1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144319664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[2-(1-Benzylpiperidin-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}benzenecarboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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